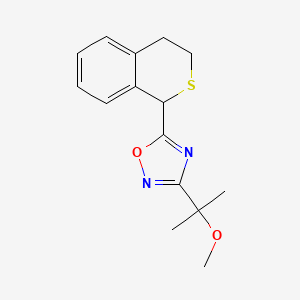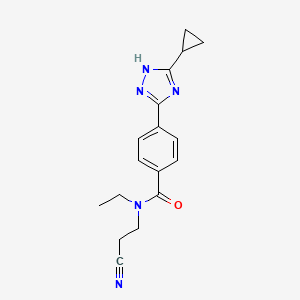![molecular formula C14H15F2NO3 B7583576 Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of cyclopropane carboxylic acid derivatives and has a molecular formula of C16H16F2NO3.
Mecanismo De Acción
The mechanism of action of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. It also has anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory and pain-related conditions. However, one of the limitations of this compound is its relatively low solubility in water, which could make it difficult to formulate for use in clinical settings.
Direcciones Futuras
There are several future directions for the research on Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate. One area of interest is in the development of new cancer treatments. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in clinical trials. It could also be useful in the treatment of various inflammatory and pain-related conditions, and further studies are needed to explore these potential applications. Additionally, research could focus on improving the solubility of this compound to make it more suitable for clinical use.
Métodos De Síntesis
The synthesis of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate involves the reaction of 2,4-difluorobenzoyl chloride with cyclopropylmethylamine in the presence of triethylamine. The resulting intermediate is then treated with methyl chloroformate to obtain the final product. This method has been reported in the literature and provides a high yield of the desired product.
Aplicaciones Científicas De Investigación
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This compound has been shown to have potent antitumor activity and has been investigated as a potential treatment for cancer. It has also been studied for its anti-inflammatory and analgesic properties and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-20-13(18)7-12(8-2-3-8)17-14(19)10-5-4-9(15)6-11(10)16/h4-6,8,12H,2-3,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKUIFABAIJIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

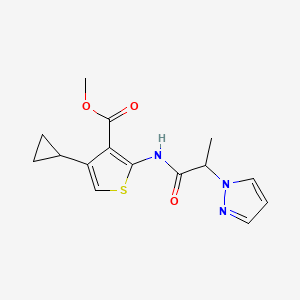

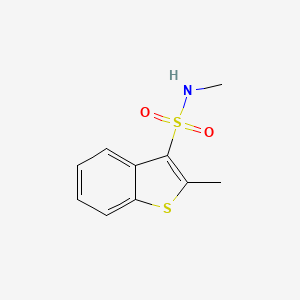

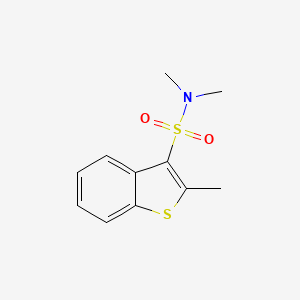

![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
